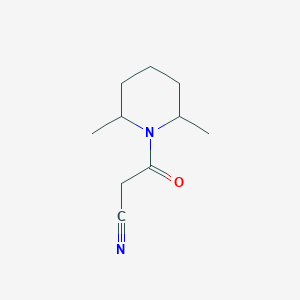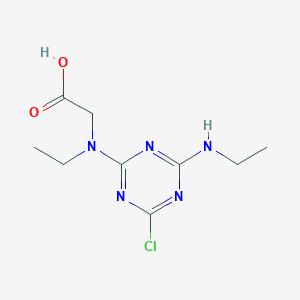
Tricalcium;dihydroxy(oxo)silane;diborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium borate silicate is a compound that combines the properties of calcium, boron, and silicon. It is known for its unique chemical structure and diverse applications in various fields. This compound is often found in crystalline form and is used in industries ranging from ceramics to medicine due to its stability and beneficial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium borate silicate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the composition and properties of the resulting material . Another method involves the high-temperature reaction of calcium oxide, boron oxide, and silicon dioxide, which results in the formation of calcium borate silicate crystals .
Industrial Production Methods: In industrial settings, calcium borate silicate is often produced by melting a mixture of calcium carbonate, boric acid, and silica at high temperatures. This process ensures the formation of a homogeneous compound with consistent properties. The resulting material is then cooled and ground into a fine powder for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium borate silicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Common Reagents and Conditions: Common reagents used in reactions with calcium borate silicate include strong acids and bases, which can alter its structure and properties. For example, reacting it with hydrochloric acid can lead to the formation of calcium chloride and boric acid .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce boron trioxide and calcium silicate, while reduction reactions could yield elemental boron and calcium oxide .
Wissenschaftliche Forschungsanwendungen
Calcium borate silicate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which calcium borate silicate exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with calcium and boron receptors in biological systems, influencing cellular processes such as bone mineralization and antimicrobial activity.
Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Borosilicate Glass: Known for its low thermal expansion and high chemical resistance, borosilicate glass is widely used in laboratory equipment and cookware.
Calcium Silicate: This compound is used in construction materials and as an insulator due to its high thermal stability.
Uniqueness of Calcium Borate Silicate: Calcium borate silicate stands out due to its combined properties of calcium, boron, and silicon, which provide a unique set of characteristics such as enhanced biocompatibility, antimicrobial activity, and thermal stability. These properties make it a versatile material for various applications, from biomedical engineering to industrial manufacturing .
Eigenschaften
Molekularformel |
B2Ca3H2O9Si |
|---|---|
Molekulargewicht |
316.0 g/mol |
IUPAC-Name |
tricalcium;dihydroxy(oxo)silane;diborate |
InChI |
InChI=1S/2BO3.3Ca.H2O3Si/c2*2-1(3)4;;;;1-4(2)3/h;;;;;1-2H/q2*-3;3*+2; |
InChI-Schlüssel |
DFKRXBYOAKEYLC-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].O[Si](=O)O.[Ca+2].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


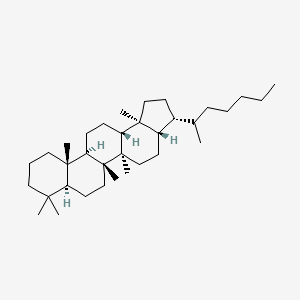
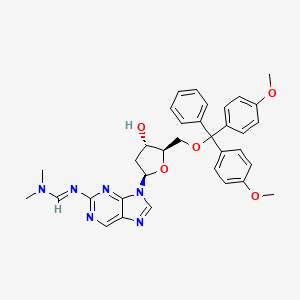

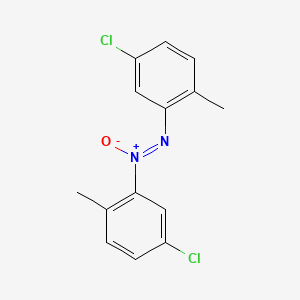
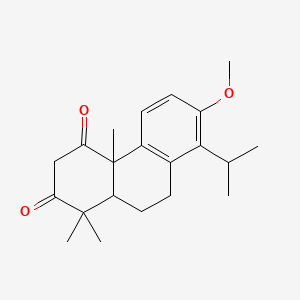
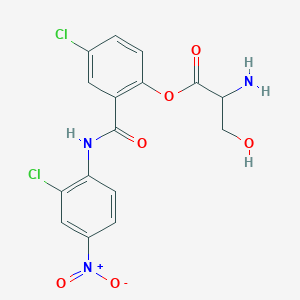




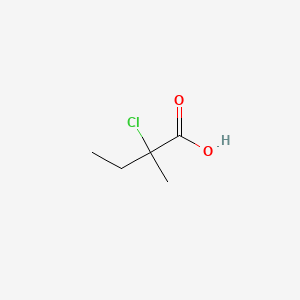
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
